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Compound of Interest

Compound Name: 3-Methoxyoxan-4-amine

Cat. No.: B2635802

In the landscape of drug discovery and materials science, the precise three-dimensional
structure of a molecule is not a mere academic detail; it is the fundamental determinant of its
function, activity, and safety. 3-Methoxyoxan-4-amine, a substituted tetrahydropyran (oxane)
ring, represents a class of heterocyclic scaffolds prevalent in medicinal chemistry. Its structure,
characterized by a cyclic ether, a primary amine, and a methoxy group, presents a fascinating
challenge for structural elucidation. The presence of two adjacent chiral centers at the C3 and
C4 positions means the molecule can exist as four distinct stereocisomers. As biological
systems are exquisitely stereospecific, distinguishing between these isomers is paramount.

This guide provides a comprehensive, field-proven strategy for the unambiguous determination
of the constitution and configuration of 3-Methoxyoxan-4-amine. As a Senior Application
Scientist, my approach is rooted in a philosophy of orthogonal validation, where data from
multiple independent techniques converge to build an irrefutable structural proof. We will move
beyond a simple recitation of methods to explore the causality behind experimental choices,
demonstrating how a logical, integrated workflow transforms spectral data into a precise
molecular reality.

Section 1: Foundational Analysis - The Molecular
Formula and Degree of Unsaturation

Before any detailed structural mapping, the first objective is to establish the elemental
composition. This is the bedrock upon which all subsequent analysis is built.
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High-Resolution Mass Spectrometry (HRMS)

Causality: High-Resolution Mass Spectrometry is the definitive technique for determining a
molecule's elemental formula. Unlike low-resolution MS, which provides nominal mass, HRMS
measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for
the differentiation between isobaric compounds (molecules with the same nominal mass but
different elemental formulas), providing a high degree of confidence in the assigned formula.[1]

An ESI-TOF (Electrospray lonization - Time of Flight) instrument in positive ion mode is ideal.
The "soft" ionization of ESI typically preserves the molecule, generating a prominent protonated
molecular ion [M+H]*.

Protocol: HRMS Analysis

e Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 pg/mL) in a
suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote
protonation.

 Instrument Calibration: Calibrate the mass spectrometer using a known standard
immediately prior to the run to ensure high mass accuracy.

e Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 pL/min).

o Data Acquisition: Acquire data in the positive ion mode over a relevant m/z range (e.g., 50-
500 Da).

o Data Analysis: Identify the monoisotopic peak for the [M+H]* ion and compare the measured
accurate mass to the theoretical mass for the proposed formula, CeH13NO2. The difference
should be within a narrow tolerance, typically <5 ppm.

lon Species Proposed Formula Theoretical m/z
[M+H]* CeH14NO2* 132.1019
[M+Na]* CeH13NNaO2+ 154.0838

Table 1: Predicted HRMS data for 3-Methoxyoxan-4-amine. Data derived from PubChem.[2]
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Degree of Unsaturation (DoU)

With the formula CeH13NO2 confirmed, the Degree of Unsaturation can be calculated to infer

the presence of rings or multiple bonds.
DoU=C+1-(H/2)-(X/2)+(N/2)DoU=6+1-(13/2) + (1/2) =1

A DoU of 1 is consistent with the presence of a single ring and no double bonds (outside of
potential carbonyls, which are ruled out by the formula), strongly supporting the proposed

oxane ri ng structure.

Section 2: Nuclear Magnetic Resonance (NMR) -
Assembling the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a
molecule in solution.[3] A suite of 1D and 2D experiments provides a complete picture of the
proton and carbon environments and their relationships.

'H and **C NMR Spectroscopy: The Initial Scan

Causality: One-dimensional NMR spectra provide an initial census of the hydrogen and carbon
atoms in the molecule. The chemical shift of each nucleus is indicative of its local electronic
environment, the integration of *H signals reveals the relative number of protons, and the
multiplicity (splitting pattern) provides information about neighboring protons.
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. Predicted Lo . Predicted .
Position Multiplicity Integration Rationale
*H 6 (ppm) **C & (ppm)

Methoxy
group,

-OCHs ~3.4 S 3H ~55-60 singlet,
deshielded by

oxygen.

Protons on
carbon

H-2 35-4.0 m 2H ~65-70 adjacent to
ring oxygen.

[4]1[5]

Methine
proton
deshielded by
H-3 3.2-3.6 m 1H ~75-80 both ether
oxygen and

methoxy

group.

Methine
proton
adjacent to
H-4 28-3.2 m 1H ~50-55 the electron-
withdrawing
amine group.

[6]

Methylene

protons on
H-5 15-2.0 m 2H ~25-30 the aliphatic

portion of the

ring.

H-6 3.6-4.1 m 2H ~60-65 Protons on
carbon

adjacent to
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ring oxygen.

[4]115]

Primary
amine
protons, often
-NH:2 1.0-3.0 brs 2H - a broad
singlet due to

exchange.[7]

[8]

Table 2: Predicted *H and 3C NMR chemical shifts for 3-Methoxyoxan-4-amine.

2D NMR: Connecting the Dots

Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they are
connected. This multi-dimensional approach is essential for unambiguously assembling the
molecular structure.

Workflow for 2D NMR Analysis
Caption: Logical workflow for NMR-based structure elucidation.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton
signal with the signal of the carbon to which it is directly attached. It is the primary method for
assigning carbon resonances.

o COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other, typically through two or three bonds.[9] For 3-Methoxyoxan-4-amine, COSY will
reveal the entire spin system of the oxane ring, showing correlations from H-2 through H-3,
H-4, H-5, and H-6. The methoxy protons will show no COSY correlations, confirming they are
an isolated methyl group.

o HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical
experiment for piecing together the full structure. It reveals correlations between protons and
carbons that are two or three bonds away.[10][11]
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o Key Diagnostic Correlation: A cross-peak between the methoxy protons (~3.4 ppm) and
the C-3 carbon (~75-80 ppm) is definitive proof that the methoxy group is attached to C-3.

o Framework Confirmation: Correlations from H-4 to carbons C-2 and C-6, and from H-2 to
C-4, would further solidify the ring connectivity.

Key HMBC Correlations

Proton(s) Correlated Carbon(s)
-OCHs C-3

H-2 C-3,C-6

H-4 C-2,C-5,C-6

H-6 C-2,C-5

Table 3: Crucial HMBC correlations for confirming the structure of 3-Methoxyoxan-4-amine.

Section 3: Mass Spectrometry (MS) Fragmentation
Analysis

Causality: While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS)
provides structural clues by breaking the molecule apart in a controlled manner and analyzing
the resulting fragments.[12] The fragmentation pattern is a molecular fingerprint that can be
used to confirm the proposed connectivity.

Protocol: MS/MS Fragmentation Analysis

 lon Selection: In a tandem mass spectrometer (e.g., Q-TOF or Orbitrap), the [M+H]* ion (m/z
132.1) is mass-selected in the first stage.

» Collision-Induced Dissociation (CID): The selected ions are accelerated into a collision cell
filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy,
causing the ions to fragment.
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» Fragment Analysis: The fragment ions are analyzed in the second stage of the mass
spectrometer.

Predicted Fragmentation Pathway A primary fragmentation is the loss of a methyl radical from
the methoxy group, a common pathway for such compounds.[13] Another likely fragmentation
is a-cleavage, the breaking of a bond adjacent to the nitrogen atom, which is a site of

ionization.
Fragment m/z Proposed Loss Fragment Structure
117.0784 Loss of *CHs [M+H-CHs]*
101.0835 Loss of «OCH3 [M+H-OCHs]*
115.0757 Loss of NHs [M+H-NHs]*

Table 4: Predicted major fragment ions of protonated 3-Methoxyoxan-4-amine in MS/MS.

Section 4: Infrared (IR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the
presence of specific functional groups based on their characteristic vibrational frequencies.[14]
[15] It serves as an excellent orthogonal check to the structural features deduced from NMR
and MS.

Protocol: FTIR Analysis

o Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or
KBr) or, more commonly, using an Attenuated Total Reflectance (ATR) accessory.

e Background Scan: A background spectrum of the empty crystal/air is collected.

o Sample Scan: The sample spectrum is collected and ratioed against the background.
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Wavenumber (cm~—?) Vibration Type Functional Group

N-H Symmetric & Asymmetric

3400-3250 (two bands) Stretch Primary Amine (-NH2)[7]
2950-2850 C-H Stretch Aliphatic (CH, CHz, CHs)
1650-1580 N-H Bend (Scissoring) Primary Amine (-NH2)[16]
1250-1020 C-N Stretch Aliphatic Amine[7]
1150-1085 C-O-C Asymmetric Stretch Cyclic Ether[17]

Table 5: Characteristic IR absorption bands expected for 3-Methoxyoxan-4-amine.

Section 5: The Gold Standard: Single-Crystal X-ray
Crystallography

Causality: While the combination of NMR and MS provides a highly confident structural
assignment, only single-crystal X-ray crystallography can provide an unambiguous, three-
dimensional map of the electron density of a molecule.[18] It is the ultimate arbiter of molecular
structure, revealing not only the connectivity but the precise bond lengths, bond angles, and,
most critically, the absolute stereochemistry.[18][19]

Workflow for X-ray Crystallography
Caption: The workflow for single-crystal X-ray crystallography.
Protocol: Single-Crystal X-ray Diffraction

» Crystallization: The most challenging step is growing a single, high-quality crystal. This is
often achieved by slow evaporation of a saturated solution of the compound in a suitable
solvent or solvent system.[18][20]

o Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of
liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction
pattern is recorded on a detector as the crystal is rotated.[21]
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» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The "phase problem” is solved using computational
methods to generate an initial electron density map. An atomic model is built into this map
and refined against the experimental data to yield the final, precise structure.[20]

The output is a definitive 3D model that confirms the cis or trans relationship between the
methoxy and amine groups and determines the absolute R/S configuration at both C3 and C4,
such as (3S, 4R).[22]

Conclusion: A Synthesis of Evidence

The elucidation of 3-Methoxyoxan-4-amine's structure is a testament to the power of a multi-
faceted analytical approach. The process begins with HRMS to lock down the elemental
formula and proceeds to a comprehensive suite of NMR experiments (*H, 13C, COSY, HSQC,
and HMBC) to meticulously map the atomic connectivity. MS/MS fragmentation and FTIR serve
as rapid, orthogonal checks that corroborate the proposed framework. Finally, single-crystal X-
ray crystallography provides the ultimate, unambiguous proof of the three-dimensional
structure, resolving all stereochemical questions. This rigorous, self-validating workflow
ensures the highest degree of scientific integrity, delivering the certainty required for advanced
applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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